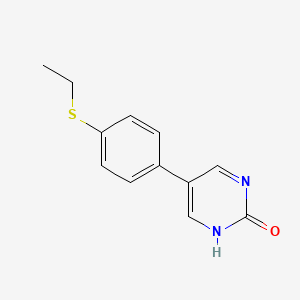
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine, 95% (5-E2MHP-2HPP95) is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a heterocyclic aromatic compound that contains a five-membered ring of two nitrogen atoms and three carbon atoms. 5-E2MHP-2HPP95 is widely used in scientific studies due to its unique properties, such as its ability to form complexes with metals and its high reactivity.
科学的研究の応用
5-E2MHP-2HPP95 is widely used in scientific research due to its unique properties. It has been used as a ligand for metal complexes, which have been studied for their potential applications in catalysis, drug delivery, and imaging. It has also been used for the synthesis of other organic compounds, such as pyrimidine derivatives and heterocyclic aromatic compounds. In addition, 5-E2MHP-2HPP95 has been used in the synthesis of polymers, which have potential applications in materials science and nanotechnology.
作用機序
The mechanism of action of 5-E2MHP-2HPP95 is not well understood. However, it is believed that it forms complexes with metals, which can then interact with other molecules and catalyze reactions. In addition, it is thought that 5-E2MHP-2HPP95 can act as an electron acceptor, which can facilitate the transfer of electrons between molecules and lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2MHP-2HPP95 have not been extensively studied. However, it is known that it can form complexes with metals, which can then interact with other molecules and catalyze reactions. In addition, it is thought that 5-E2MHP-2HPP95 can act as an electron acceptor, which can facilitate the transfer of electrons between molecules and lead to the formation of new compounds.
実験室実験の利点と制限
The main advantage of using 5-E2MHP-2HPP95 in laboratory experiments is its high reactivity and ability to form complexes with metals. This makes it an ideal ligand for metal complexes, which can then be used in a variety of applications, such as catalysis, drug delivery, and imaging. However, the main limitation of 5-E2MHP-2HPP95 is its solubility in water. It is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for 5-E2MHP-2HPP95. It could be used in the synthesis of new organic compounds, such as pyrimidine derivatives and heterocyclic aromatic compounds. In addition, it could be used in the synthesis of polymers, which could have potential applications in materials science and nanotechnology. Furthermore, it could be used in the development of new metal complexes, which could be used in catalysis, drug delivery, and imaging. Finally, further research could be done to better understand the biochemical and physiological effects of 5-E2MHP-2HPP95.
合成法
5-E2MHP-2HPP95 can be synthesized through the condensation of 4-ethoxy-2-methylphenol and 2-hydroxypyrimidine. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, and is performed in an aqueous solution of ethanol or methanol. The reaction is usually carried out at room temperature for several hours. After the reaction is complete, the product is purified by recrystallization from an appropriate solvent.
特性
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-11-4-5-12(9(2)6-11)10-7-14-13(16)15-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWMRDHGBUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686839 |
Source


|
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111109-07-9 |
Source


|
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)



![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)

![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)
